![molecular formula C12H11NO4 B11875211 [5-(Acetyloxy)-1H-indol-3-yl]acetic acid CAS No. 63389-33-3](/img/structure/B11875211.png)
[5-(Acetyloxy)-1H-indol-3-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Acetoxy-1H-indol-3-yl)acetic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
The synthesis of 2-(5-Acetoxy-1H-indol-3-yl)acetic acid typically involves the acetylation of indole-3-acetic acid. One common method includes the reaction of indole-3-acetic acid with acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under reflux conditions, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Scientific Research Applications
2-(5-Acetoxy-1H-indol-3-yl)acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(5-Acetoxy-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to receptors or enzymes, modulating their activity. For example, as a derivative of indole-3-acetic acid, it may influence plant growth by interacting with auxin receptors . In medicinal applications, it could inhibit specific enzymes or signaling pathways involved in inflammation or cancer progression .
Comparison with Similar Compounds
2-(5-Acetoxy-1H-indol-3-yl)acetic acid can be compared with other indole derivatives such as:
Indole-3-acetic acid: A naturally occurring plant hormone with similar biological activities.
5-Methoxyindole-3-acetic acid:
Indole-3-carbinol: Known for its anticancer properties and found in cruciferous vegetables.
The uniqueness of 2-(5-Acetoxy-1H-indol-3-yl)acetic acid lies in its acetoxy group, which may confer distinct chemical reactivity and biological activity compared to other indole derivatives.
Properties
CAS No. |
63389-33-3 |
|---|---|
Molecular Formula |
C12H11NO4 |
Molecular Weight |
233.22 g/mol |
IUPAC Name |
2-(5-acetyloxy-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C12H11NO4/c1-7(14)17-9-2-3-11-10(5-9)8(6-13-11)4-12(15)16/h2-3,5-6,13H,4H2,1H3,(H,15,16) |
InChI Key |
UYOGQIHREXUIJC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)NC=C2CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


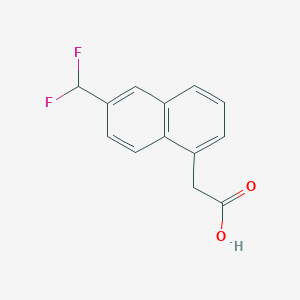
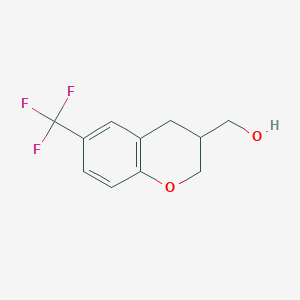
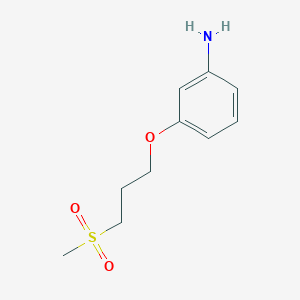
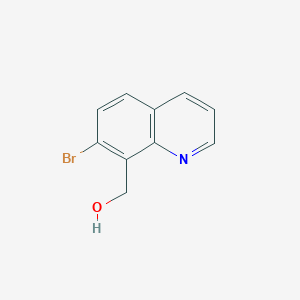


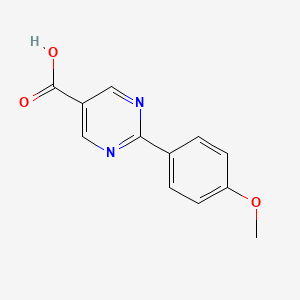
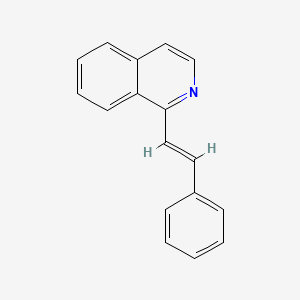



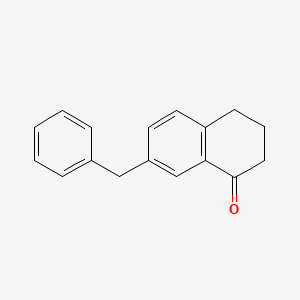

![1-Phenyl-1,2,8-triazaspiro[4.5]decan-4-one](/img/structure/B11875235.png)
